

Kinase selectivity profiling of MAP855 against other kinases.

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Compound of Interest

Compound Name: MAP855

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Kinase Selectivity Profile of MAP855: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of **MAP855**, a potent and selective MEK1/2 inhibitor, against a panel of other kinases. The data presented is based on findings from the primary research publication, "Discovery of **MAP855**, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action"[1][2][3].

Executive Summary

MAP855 is an ATP-competitive inhibitor of MEK1/2 with high potency.[1] Kinase selectivity profiling demonstrates that **MAP855** is highly selective for its primary targets, MEK1 and MEK2, with minimal inhibition of a broad range of other kinases at a concentration of 1 μ M. This high degree of selectivity suggests a lower potential for off-target effects, a desirable characteristic for a therapeutic candidate.

Data Presentation: Kinase Selectivity of MAP855

The following table summarizes the kinase selectivity of **MAP855** against a panel of 468 kinases. The data represents the percentage of inhibition at a 1 μ M concentration of **MAP855**.

Kinase	Family	% Inhibition @ 1µM
MEK1 (MAP2K1)	STE	100
MEK2 (MAP2K2)	STE	99
AAK1	Other	<10
ABL1	TK	<10
ABL2	TK	<10
...
A complete list of the 468 kinases tested is available in the supporting information of the source publication.		

Table 1: Kinase selectivity profiling of **MAP855** against a panel of 468 kinases. The percentage of inhibition was determined at a concentration of 1 µM.

Experimental Protocols

The kinase selectivity profiling of **MAP855** was performed using the Lanthascreen™ Eu Kinase Binding Assay.

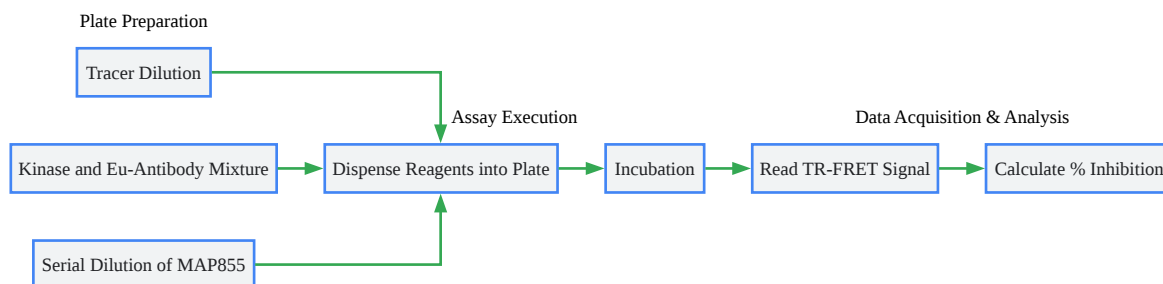
Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive inhibitor (tracer) also binds to the kinase. The close proximity of the Eu-labeled antibody and the fluorescent tracer results in a high FRET signal. When a test compound (e.g., **MAP855**) competes with the tracer for the ATP binding site, the FRET signal is reduced. The decrease in FRET is proportional to the binding affinity of the test compound.

Procedure:

- Reagents:
 - Kinase protein (tagged, e.g., with GST)

- LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)
- Alexa Fluor™ labeled Kinase Tracer
- Test compound (**MAP855**)
- Assay buffer
- Assay Plate Preparation:
 - Test compounds are serially diluted in DMSO and then diluted in assay buffer.
 - A mixture of the kinase and the Eu-labeled antibody is prepared.
 - The tracer is diluted in assay buffer.
- Assay Protocol:
 - The test compound, kinase/antibody mixture, and tracer are added to the wells of a microplate.
 - The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
- Data Acquisition:
 - The TR-FRET signal is measured using a plate reader capable of detecting the emission from both the europium donor (at ~620 nm) and the Alexa Fluor™ acceptor (at ~665 nm) after excitation at ~340 nm.
 - The emission ratio (665 nm / 620 nm) is calculated.
- Data Analysis:
 - The percentage of inhibition is calculated by comparing the emission ratio in the presence of the test compound to the controls (no inhibitor and a known potent inhibitor).
 - IC50 values can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.

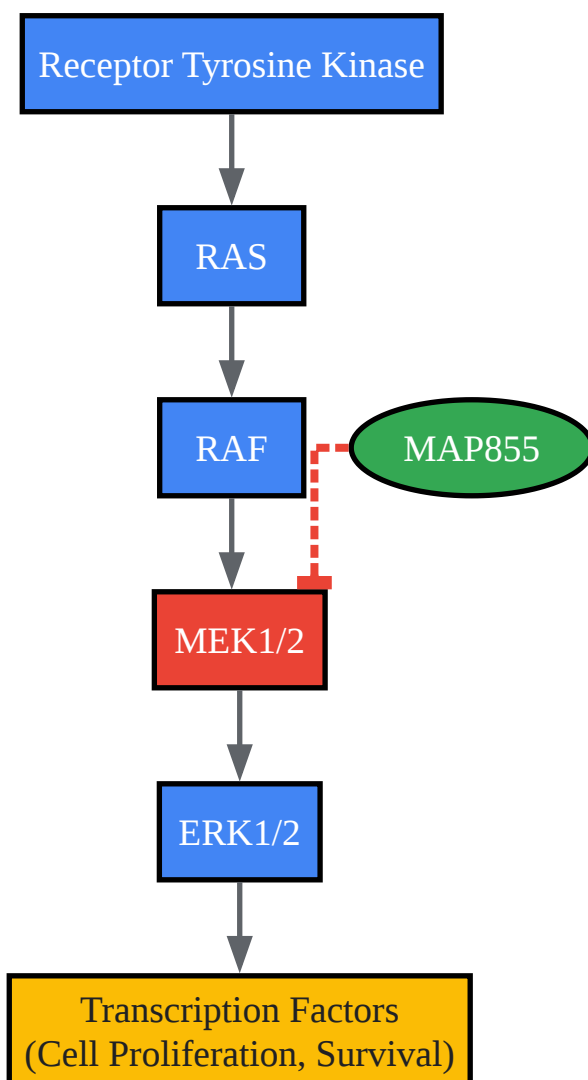
Mandatory Visualizations



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Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Simplified MAPK/ERK Signaling Pathway



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Caption: Simplified MAPK/ERK signaling pathway showing the point of inhibition by **MAP855**.

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References

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